molecular formula C17H16BrNO B1292429 2-Azetidinomethyl-3'-bromobenzophenone CAS No. 898754-68-2

2-Azetidinomethyl-3'-bromobenzophenone

Cat. No. B1292429
CAS RN: 898754-68-2
M. Wt: 330.2 g/mol
InChI Key: QAJLESUXAPCLMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-3’-bromobenzophenone consists of a bromobenzophenone group attached to an azetidine ring via a methylene bridge . The compound has a density of 1.407g/cm3 .


Physical And Chemical Properties Analysis

2-Azetidinomethyl-3’-bromobenzophenone has a molecular weight of 330.2 g/mol and a density of 1.407g/cm3 . The boiling point is 454.7ºC at 760 mmHg .

Scientific Research Applications

Nanotechnology

Lastly, it might find applications in nanotechnology, for instance, in the creation of nano-sized catalysts or as a component in the design of molecular machines.

Each of these fields presents a unique application for 2-Azetidinomethyl-3’-bromobenzophenone, demonstrating its versatility and importance in scientific research. While the information provided here is based on the compound’s chemical properties and potential uses, further research and experimentation would be necessary to fully realize its capabilities in these areas .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJLESUXAPCLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643700
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-3'-bromobenzophenone

CAS RN

898754-68-2
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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